molecular formula C24H30Cl2O6 B1671702 Etiprednol dicloacetate CAS No. 199331-40-3

Etiprednol dicloacetate

Número de catálogo: B1671702
Número CAS: 199331-40-3
Peso molecular: 485.4 g/mol
Clave InChI: QAIOVDNCIZSSSF-RFAJLIJZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

El dicloacetato de etiprednol es un corticosteroide sintético con notables propiedades antiinflamatorias. Se investiga principalmente por su potencial en el tratamiento de afecciones como el asma y la enfermedad de Crohn. Este compuesto se caracteriza por su estructura única, que incluye una función 17α-dicloroacetil, que contribuye a su actividad farmacológica y su naturaleza "suave", lo que significa que está diseñado para minimizar los efectos secundarios sistémicos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El dicloacetato de etiprednol se sintetiza a partir del ácido ∆1-cortiénico, un metabolito inactivo de la prednisolona. La ruta sintética implica los siguientes pasos :

    Conversión a 17α-dicloroacetato: El ácido ∆1-cortiénico se convierte en el derivado 17α-dicloroacetato.

    Esterificación: El 17α-dicloroacetato se esterifica luego para formar dicloacetato de etiprednol.

Las condiciones de reacción normalmente implican el uso de anhídrido dicloroacético y una base adecuada para facilitar el proceso de esterificación.

Métodos de producción industrial

La producción industrial de dicloacetato de etiprednol sigue rutas sintéticas similares pero a mayor escala. El proceso está optimizado para el rendimiento y la pureza, a menudo implica técnicas de purificación avanzadas como la recristalización y la cromatografía para garantizar que el producto final cumpla con los estándares farmacéuticos.

Análisis De Reacciones Químicas

Tipos de reacciones

El dicloacetato de etiprednol experimenta varios tipos de reacciones químicas, que incluyen:

    Oxidación: Esta reacción puede modificar los grupos hidroxilo presentes en la molécula.

    Reducción: Las reacciones de reducción pueden alterar los grupos carbonilo.

    Sustitución: Las reacciones de sustitución de halógenos son comunes, particularmente las que involucran los átomos de cloro en el grupo 17α-dicloroacetil.

Reactivos y condiciones comunes

    Agentes oxidantes: Permanganato de potasio (KMnO₄), trióxido de cromo (CrO₃).

    Agentes reductores: Borohidruro de sodio (NaBH₄), hidruro de aluminio y litio (LiAlH₄).

    Reactivos de sustitución: Agentes halogenantes como el cloruro de tionilo (SOCl₂).

Productos principales

Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes.

Aplicaciones Científicas De Investigación

Pharmacological Properties

Anti-Inflammatory Effects:
Etiprednol dicloacetate exhibits potent anti-inflammatory properties. In preclinical studies, it demonstrated efficacy in reducing eosinophilia and mucus production in animal models of asthma . Its action was compared with that of budesonide, revealing that this compound was at least equipotent and often superior in various parameters .

Mechanism of Action:
The pharmacological action of this compound includes:

  • Transrepression: High potential to inhibit pro-inflammatory cytokine production.
  • Transactivation: Significantly reduced compared to traditional corticosteroids, which contributes to its favorable safety profile .

Asthma Treatment

This compound has been investigated for its use in treating asthma. Studies indicate that it effectively decreases cytokine production in lipopolysaccharide-stimulated lymphocytes and reduces the proliferation of blood mononuclear cells . Its application in asthma therapy focuses on controlling airway inflammation and hyperresponsiveness.

Crohn's Disease

Research has also explored the potential of this compound in managing Crohn's disease. Its anti-inflammatory properties may help alleviate symptoms associated with this chronic condition .

Comparative Efficacy

A comparative analysis of this compound and other corticosteroids such as budesonide reveals significant findings:

Parameter This compound Budesonide
Eosinophilia ReductionHighModerate
Mucus Production InhibitionSuperiorModerate
Systemic ActivityMinimalHigher
Local EffectivenessHighHigh

This table illustrates that this compound not only matches but often exceeds the efficacy of established corticosteroids while maintaining a lower risk profile due to its soft drug characteristics.

Preclinical Models

In studies involving allergen-sensitized Brown Norway rats, this compound was shown to significantly reduce perivascular edema formation and other markers of inflammation when compared to controls treated with budesonide . These findings support its potential as a safer alternative for long-term management of asthma.

Clinical Trials

While comprehensive clinical trials are still ongoing, preliminary results indicate that patients receiving this compound show improved outcomes in terms of symptom control and reduced adverse effects compared to those on traditional corticosteroid regimens .

Mecanismo De Acción

El dicloacetato de etiprednol ejerce sus efectos principalmente a través de su interacción con los receptores de glucocorticoides. Al unirse a estos receptores, modula la transcripción de genes antiinflamatorios y suprime la producción de citocinas proinflamatorias. Este mecanismo involucra varios objetivos moleculares y vías, incluida la inhibición de la interleucina-1 beta (IL-1β) y otros mediadores inflamatorios .

Comparación Con Compuestos Similares

Compuestos similares

    Etabonato de loteprednol: Otro corticosteroide suave diseñado usando principios similares.

    Propionato de fluticasona: Un corticosteroide potente con un perfil de seguridad diferente.

    Propionato de clobetasol: Conocido por su alta potencia pero con más efectos secundarios sistémicos.

Singularidad

El dicloacetato de etiprednol es único debido a su función 17α-dicloroacetil, que proporciona tanto su actividad farmacológica como su naturaleza "suave". Esta característica estructural lo distingue de otros corticosteroides, ofreciendo un equilibrio entre potencia y efectos secundarios sistémicos reducidos .

Actividad Biológica

Etiprednol dicloacetate, also known as BNP-166, is a synthetic glucocorticoid developed for its anti-inflammatory properties, particularly in the treatment of respiratory conditions such as asthma. This compound exhibits a unique profile characterized by high local efficacy and reduced systemic activity, which may minimize potential side effects commonly associated with traditional corticosteroids.

This compound functions primarily through the inhibition of inflammatory mediators. It effectively reduces cytokine production in lipopolysaccharide (LPS)-stimulated lymphocytes and attenuates the proliferation of blood mononuclear cells induced by lectins. These actions are crucial in controlling eosinophilic inflammation, a hallmark of allergic responses in asthma and other airway diseases .

Efficacy in Animal Models

In preclinical studies involving allergen-sensitized Brown Norway rats, this compound demonstrated significant anti-inflammatory effects comparable to those of budesonide, a well-established corticosteroid. The compound notably reduced bronchoalveolar fluid eosinophilia and other markers of airway inflammation .

Table 1: Comparative Efficacy of this compound and Budesonide

ParameterThis compoundBudesonide
Eosinophil CountSignificantly reducedSignificantly reduced
Cytokine Production (TNF-α)InhibitedInhibited
Airway HyperreactivityReducedReduced

Pharmacokinetics and Stability

This compound exhibits rapid metabolism in the presence of human serum, leading to a decrease in its biological activity. Studies indicate that the compound's effectiveness diminishes significantly when incubated with undiluted human plasma due to its rapid decomposition into metabolites . This property suggests that while this compound is effective locally, its systemic effects are minimized, potentially reducing the risk of side effects associated with prolonged corticosteroid use.

Table 2: Stability of this compound in Human Plasma

Incubation Time (hours)Concentration (ng/ml)Remaining Active Compound (%)
05100
1575
2550
4525

Clinical Implications

The unique pharmacological profile of this compound positions it as a promising candidate for treating inflammatory airway diseases. Its ability to inhibit eosinophil accumulation without significant systemic exposure may lead to improved patient outcomes with fewer side effects compared to traditional glucocorticoids .

Case Studies and Clinical Trials

Current clinical studies are ongoing to further assess the efficacy and safety profile of this compound in human subjects. Preliminary data suggest that it may be particularly beneficial for patients with asthma who require effective anti-inflammatory treatment but are sensitive to corticosteroid side effects .

Q & A

Basic Research Questions

Q. What structural features of ED contribute to its enzymatic stability and reduced systemic toxicity?

  • Methodological Answer : The 17α-dichloro substitution in ED enhances esterase hydrolysis rates, as shown by a 20-fold increase in the second-order rate constant compared to non-halogenated esters . To validate this, researchers should:

Perform in vitro hydrolysis assays using liver microsomes or plasma esterases.

Compare hydrolysis kinetics of ED with non-chlorinated analogs (e.g., Loteprednol Etabonate).

Use HPLC or LC-MS to quantify metabolites and assess metabolic pathways.

  • Key Data :

CompoundHydrolysis Rate Constant (k)Relative Stability
ED20x higher vs. non-ClHigh
LEBaselineModerate

Q. How does ED’s receptor binding affinity compare to traditional glucocorticoids?

  • Methodological Answer :

  • Conduct competitive binding assays using glucocorticoid receptor (GR) isoforms.
  • Compare IC₅₀ values of ED with dexamethasone or prednisolone .
  • Use radiolabeled ligands (e.g., [³H]-dexamethasone) to quantify displacement.
    • Considerations : Account for tissue-specific GR expression in asthma models (e.g., lung vs. liver).

Advanced Research Questions

Q. What experimental design principles should guide preclinical studies comparing ED’s efficacy in asthma models?

  • Methodological Answer : Apply the PICOT framework :

  • P (Population): Murine OVA-induced asthma models or human primary airway epithelial cells.
  • I (Intervention): ED administered via inhalation (dose range: 0.1–1.0 mg/kg).
  • C (Comparison): Loteprednol Etabonate or dexamethasone.
  • O (Outcome): Reduction in airway hyperresponsiveness (AHR) or IL-4/IL-5 levels.
  • T (Time): Acute (7 days) vs. chronic (28 days) exposure.
    • Statistical Design : Use ANOVA with post-hoc tests to compare dose-response curves.

Q. How can researchers resolve contradictions between in vitro hydrolysis data and in vivo efficacy?

  • Methodological Answer :

Validate in vitro models using species-specific esterases (e.g., human vs. rodent).

Measure ED’s tissue-specific retention in lung vs. plasma via biodistribution studies .

Corrogate pharmacokinetic (AUC, Cmax) and pharmacodynamic (AHR reduction) data.

  • Example Workflow :

     In vitro hydrolysis → In silico PK modeling → In vivo efficacy testing → Multivariate regression analysis  

Q. What strategies optimize ED’s metabolic stability while retaining anti-inflammatory activity?

  • Methodological Answer :

  • Apply retrometabolic drug design principles :

Synthesize analogs with varied halogen substituents (e.g., mono-Cl, Br).

Test hydrolysis resistance using recombinant esterases.

Evaluate GR binding via molecular docking (e.g., AutoDock Vina).

  • Key Metrics :
  • Hydrolysis half-life (t₁/₂) in human plasma.
  • GR binding energy (ΔG, kcal/mol).

Q. Data Analysis & Reporting

Q. How should researchers present conflicting data on ED’s systemic exposure in preclinical studies?

  • Methodological Answer :

  • Use stratified analysis by route of administration (e.g., inhalation vs. oral) .
  • Report plasma/tissue concentration ratios with 95% confidence intervals.
  • Discuss interspecies variability in esterase activity .
    • Table Example :
SpeciesPlasma t₁/₂ (min)Lung t₁/₂ (min)Systemic Exposure (AUC)
Mouse15 ± 2120 ± 15Low
Rat20 ± 390 ± 10Moderate

Q. What statistical methods are appropriate for analyzing ED’s dose-dependent effects on cytokine suppression?

  • Methodological Answer :

  • Use nonlinear regression (e.g., log[inhibitor] vs. normalized response) to calculate EC₅₀.
  • Apply mixed-effects models for longitudinal cytokine data (e.g., IL-4 over 28 days) .
  • Report effect sizes (Cohen’s d) for clinical relevance.

Q. Ethical & Reproducibility Considerations

Q. How can interspecies variability be minimized in ED’s toxicity assessments?

  • Methodological Answer :

  • Use humanized esterase transgenic models .
  • Adhere to ARRIVE guidelines for preclinical reporting .
  • Include positive controls (e.g., dexamethasone) to benchmark systemic effects.

Q. What protocols ensure reproducibility in synthesizing ED analogs?

  • Methodological Answer :

  • Document synthetic routes (e.g., Friedel-Crafts acylation) with detailed reaction conditions (temperature, catalysts) .
  • Characterize intermediates via NMR and HRMS.
  • Share synthetic protocols in supplementary materials using standardized IUPAC nomenclature .

Propiedades

IUPAC Name

ethyl (8S,9S,10R,11S,13S,14S,17R)-17-(2,2-dichloroacetyl)oxy-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30Cl2O6/c1-4-31-21(30)24(32-20(29)19(25)26)10-8-16-15-6-5-13-11-14(27)7-9-22(13,2)18(15)17(28)12-23(16,24)3/h7,9,11,15-19,28H,4-6,8,10,12H2,1-3H3/t15-,16-,17-,18+,22-,23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAIOVDNCIZSSSF-RFAJLIJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)OC(=O)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)OC(=O)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30Cl2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401313806
Record name Etiprednol dicloacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401313806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

485.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199331-40-3
Record name Etiprednol dicloacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=199331-40-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Etiprednol dicloacetate [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199331403
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Etiprednol dicloacetate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05442
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Etiprednol dicloacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401313806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETIPREDNOL DICLOACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/332VLD554F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Aminomethyltetralone
Etiprednol dicloacetate
Aminomethyltetralone
Aminomethyltetralone
Etiprednol dicloacetate
Aminomethyltetralone
Etiprednol dicloacetate
Aminomethyltetralone
Etiprednol dicloacetate
Aminomethyltetralone
Etiprednol dicloacetate
Aminomethyltetralone
Aminomethyltetralone
Etiprednol dicloacetate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.